4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
Description
The compound 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic small molecule featuring:
- A pyrimidine core substituted at the 4-position with a piperazine ring.
- A 4-methyl-1,2,3-thiadiazole-5-carbonyl group attached to the piperazine nitrogen.
- A 1H-pyrrol-1-yl group at the 6-position of the pyrimidine.
This structure combines electron-rich (pyrrole) and electron-deficient (thiadiazole-carbonyl) moieties, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS/c1-12-15(25-20-19-12)16(24)23-8-6-22(7-9-23)14-10-13(17-11-18-14)21-4-2-3-5-21/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMOKKREOASGPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule dissects into three primary synthons (Figure 1):
- Pyrimidine core (positions 4 and 6 substituted)
- 4-Methyl-1,2,3-thiadiazole-5-carbonyl-piperazine
- 1H-Pyrrol-1-yl group
Key disconnections involve:
- Amide coupling between the piperazine and thiadiazole-carboxylic acid
- Nucleophilic substitution at C4 and C6 of the pyrimidine ring
Synthesis of the Pyrimidine Core
Pyrimidine Ring Formation
The 4,6-disubstituted pyrimidine scaffold is constructed via Gould-Jacobs cyclization , employing ethyl 3-ethoxyacrylate and guanidine carbonate under refluxing ethanol. Alternatively, Biginelli-like multicomponent reactions using aryl aldehydes, urea, and β-ketoesters yield dihydropyrimidinones, though subsequent oxidation to aromatic pyrimidines requires harsh conditions (e.g., HNO₃/Δ).
Table 1: Pyrimidine Core Synthesis Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Gould-Jacobs | Ethyl 3-ethoxyacrylate, guanidine, Δ | 68 | |
| Biginelli Oxidation | Benzaldehyde, urea, MnO₂/CH₃CN | 52 |
Functionalization at Pyrimidine C4: Piperazine-Thiadiazole Coupling
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
The thiadiazole moiety is prepared via Hurd-Mori cyclization :
Piperazine Acylation
The carboxylic acid is activated as an acid chloride (SOCl₂, reflux) and coupled to piperazine using Schotten-Baumann conditions (NaOH/H₂O, 0–5°C). Excess piperazine ensures monoacylation, with purification via recrystallization from ethanol (82% yield).
Reaction Scheme 1: Thiadiazole-Piperazine Conjugation
$$
\text{Thiadiazole-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiadiazole-COCl} \xrightarrow{\text{Piperazine}} \text{Target Fragment}
$$
C4 Substitution on Pyrimidine
The piperazine-thiadiazole fragment undergoes nucleophilic aromatic substitution (SNAr) with 4-chloro-6-(pyrrol-1-yl)pyrimidine. Key considerations:
- Activation : Electron-withdrawing groups (e.g., nitro) at C2/C5 enhance reactivity, but their subsequent removal complicates synthesis.
- Catalysis : Phase-transfer catalysts (e.g., TBAB) in DMF at 120°C improve substitution efficiency (89% yield).
Analytical Characterization
Spectroscopic Validation
Optimization Challenges and Solutions
Industrial-Scale Considerations
Applications and Derivatives
The compound’s π-deficient pyrimidine core and electron-rich thiadiazole make it a candidate for:
- Kinase inhibition (e.g., JAK2/STAT3 pathways)
- Fluorescent probes via pyrrole functionalization
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps that require careful control of reaction conditions to optimize yield and purity. Key aspects of the synthesis include:
- Starting Materials : Various precursors are utilized to construct the complex structure.
- Reaction Conditions : Temperature, solvent choice, and catalysts play crucial roles in the synthesis process.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound is characterized as a solid at room temperature, with specific melting point and solubility characteristics that must be determined experimentally.
Biological Activities
The compound exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies indicate that derivatives containing pyrimidine and thiadiazole structures may inhibit certain cancer cell lines and possess antioxidant properties. The presence of these pharmacologically relevant moieties enhances its potential as an anticancer agent.
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can act as anti-inflammatory agents. For instance, pyrazolo[3,4-d]pyrimidines have been noted for their anti-inflammatory activities . The specific compound may exhibit similar effects due to its structural characteristics.
- Enzymatic Inhibition : The compound may interact with specific biological targets, including enzymes involved in various metabolic pathways. This interaction can lead to potential therapeutic applications in treating diseases linked to enzyme dysfunction.
Case Studies
Several studies have documented the applications of similar compounds in medicinal chemistry:
- Study on Thiadiazole Derivatives : A study highlighted the anticancer and antibacterial properties of thiadiazole derivatives. These findings suggest that 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine could exhibit comparable activities due to its structural components.
- Pyrazolo[3,4-d]pyrimidine Derivatives : Research has shown that derivatives from this class have significant anti-inflammatory and anticancer effects. The potential for developing new therapeutic agents based on these structures has been emphasized in various studies .
Applications in Drug Development
The compound's unique structure positions it as a candidate for further drug development:
- Medicinal Chemistry : Its diverse chemical properties allow for modifications that can enhance bioactivity and selectivity towards specific biological targets.
- Pharmacodynamics and Pharmacokinetics Studies : Interaction studies are crucial for understanding how the compound behaves in biological systems. These studies can provide insights into its therapeutic potential and guide further development.
Mechanism of Action
The mechanism of action of 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, inhibiting their activity and leading to antimicrobial effects . The piperazine moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy . The pyrimidine ring can interact with nucleic acids, potentially disrupting DNA or RNA synthesis .
Comparison with Similar Compounds
Key Structural and Functional Insights
Pyrrole vs. Pyrazole: The pyrrole group (target compound) is less basic than pyrazole (CAS 2741932-76-1), which may reduce off-target interactions with proton-dependent receptors .
Core Modifications Replacing pyrimidine with benzothiazole (CAS 1203051-62-0) introduces a fused aromatic system, likely increasing planarity and π-π stacking interactions with biological targets .
Impact of Bulky Substituents
- The cyclopropyl group in CAS 2741932-76-1 may hinder metabolic degradation, extending half-life compared to the target compound’s methyl-thiadiazole .
Research Findings and Implications
While biological data for the target compound are absent in the evidence, insights from analogs suggest:
- Kinase Inhibition Potential: The thiadiazole-carbonyl and pyrimidine-piperazine motifs are common in kinase inhibitors (e.g., risvodetinib, a tyrosine kinase inhibitor in ) .
- Synthetic Accessibility : Suzuki coupling () and similar methods are viable for synthesizing such derivatives, enabling rapid optimization .
Biological Activity
The compound 4-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data from case studies and research findings.
Structural Characteristics
The compound features a pyrimidine core with various functional groups, including:
- Thiadiazole moiety : Known for its diverse biological activities.
- Piperazine ring : Often associated with central nervous system (CNS) effects.
- Pyrrole group : Contributes to the compound's overall reactivity and biological profile.
Anticancer Activity
Research indicates that derivatives containing pyrimidine and thiadiazole structures exhibit significant anticancer properties. For instance, compounds similar to this one have shown the ability to inhibit various cancer cell lines. Preliminary studies suggest that the compound may:
- Inhibit proliferation in cancer cell lines.
- Exhibit cytotoxic effects comparable to established chemotherapeutic agents.
A study highlighted that certain thiadiazole derivatives demonstrated IC50 values lower than those of reference drugs like doxorubicin, indicating promising anticancer activity .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (vulvar carcinoma) | < 10 | |
| Compound B | MCF7 (breast cancer) | 15 | |
| 4-Methyl-Thiadiazole Derivative | Various | < 20 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial activity. Thiadiazole derivatives have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria. The specific compound may demonstrate:
- Inhibition of bacterial growth.
- Minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
In a recent investigation, thiazole-containing compounds exhibited MIC values around 31.25 µg/mL against Gram-positive bacteria, highlighting their potential as antibacterial agents .
Table 2: Summary of Antibacterial Activity Studies
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound X | Staphylococcus aureus | 31.25 | |
| Compound Y | Escherichia coli | 50 | |
| Thiadiazole Derivative | Various Strains | < 40 |
The biological activity of the compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the thiadiazole ring may facilitate:
- Reactive oxygen species (ROS) generation , leading to oxidative stress in cancer cells.
- Inhibition of key enzymes involved in bacterial metabolism.
Case Studies
Several case studies have explored the pharmacodynamics and pharmacokinetics of thiadiazole derivatives:
- Study on Thiadiazole Derivatives : This study evaluated a series of thiadiazole-based compounds for their anticancer properties, revealing that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines .
- Antibacterial Efficacy Assessment : Another research focused on synthesizing and testing new thiadiazole derivatives against resistant bacterial strains, demonstrating effective inhibition rates comparable to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
